Methanol, 1,3,4-thiadiazol-2-yliminodi-

Description

Historical Development and Evolution of 1,3,4-Thiadiazole (B1197879) Chemistry

The chemistry of thiadiazoles dates back to the late 19th century, with the first description of the thiadiazole ring system. nih.gov The development of synthetic methodologies for 1,3,4-thiadiazole derivatives has been a continuous area of research. Early methods often involved the cyclization of thiosemicarbazides or their derivatives. connectjournals.com Over the years, more sophisticated and efficient synthetic routes have been developed, allowing for the creation of a vast library of substituted 1,3,4-thiadiazoles. researchgate.net This has been instrumental in the exploration of their structure-activity relationships and the identification of potent therapeutic agents.

Structural Significance of the 1,3,4-Thiadiazole Moiety in Heterocyclic Systems

The 1,3,4-thiadiazole ring possesses unique structural and electronic properties that contribute to its pharmacological significance. It is an aromatic ring system, which imparts stability to the molecule. rsc.org The presence of three heteroatoms (one sulfur and two nitrogen atoms) creates a region of high electron density, making the ring capable of engaging in various non-covalent interactions with biological targets. The sulfur atom, in particular, can act as a hydrogen bond acceptor and participate in other types of interactions. The nitrogen atoms also contribute to the molecule's ability to form hydrogen bonds. rsc.org Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of other heterocyclic rings, such as the pyrimidine (B1678525) ring, which is a core component of nucleic acids. This bioisosteric relationship allows 1,3,4-thiadiazole derivatives to potentially interact with biological targets that recognize pyrimidine-containing molecules. nih.gov

Contextualization of "Methanol, 1,3,4-thiadiazol-2-yliminodi-" within the Broad Class of 1,3,4-Thiadiazole Derivatives

"Methanol, 1,3,4-thiadiazol-2-yliminodi-" is a specific derivative belonging to the extensive family of 1,3,4-thiadiazoles. Its structure incorporates the core 1,3,4-thiadiazole ring, substituted with an iminodi-methanol group at the 2-position. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical nature places it within the broader context of 2-substituted-1,3,4-thiadiazoles. The "iminodi-methanol" substituent introduces functional groups that can significantly influence the molecule's physicochemical properties, such as its polarity, solubility, and hydrogen bonding capacity. These properties, in turn, would be expected to modulate its biological activity.

Table 1: Key Characteristics of the 1,3,4-Thiadiazole Moiety

| Feature | Description | Reference |

| Structure | Five-membered aromatic ring with one sulfur and two nitrogen atoms. | wikipedia.org |

| Aromaticity | Confers stability to the molecule. | rsc.org |

| Heteroatoms | One sulfur and two nitrogen atoms provide sites for hydrogen bonding and other interactions. | rsc.org |

| Bioisosterism | Can act as a bioisostere of other heterocyclic rings like pyrimidine. | nih.gov |

| Pharmacological Versatility | Forms the core of compounds with diverse biological activities. | bepls.comresearchgate.net |

Table 2: Classification of Selected 1,3,4-Thiadiazole Derivatives

| Compound Name | Key Substituent(s) | Noted Biological Activities | Reference |

| Acetazolamide | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | Diuretic, carbonic anhydrase inhibitor | rsc.org |

| Methazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibitor | rsc.org |

| Sulfamethizole | 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Antibacterial | mdpi.com |

| Methanol (B129727), 1,3,4-thiadiazol-2-yliminodi- | 2-(iminodi-methanol) | Biological activity not extensively documented | N/A |

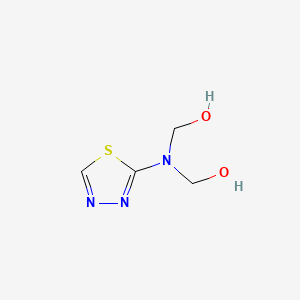

Structure

2D Structure

3D Structure

Properties

CAS No. |

53532-37-9 |

|---|---|

Molecular Formula |

C4H7N3O2S |

Molecular Weight |

161.19 g/mol |

IUPAC Name |

[hydroxymethyl(1,3,4-thiadiazol-2-yl)amino]methanol |

InChI |

InChI=1S/C4H7N3O2S/c8-2-7(3-9)4-6-5-1-10-4/h1,8-9H,2-3H2 |

InChI Key |

ULHLRKLZLJHTOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)N(CO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,4 Thiadiazol 2 Yliminodi and Analogous Structures

Cyclization Reactions for the Formation of the 1,3,4-Thiadiazole (B1197879) Nucleus

The construction of the 1,3,4-thiadiazole ring is a foundational step in the synthesis of its numerous derivatives. Various cyclization strategies have been developed, with many relying on thiosemicarbazide (B42300) and its derivatives as key starting materials due to their inherent N-N-C-S framework.

Condensation Reactions Involving Thiosemicarbazides and Carboxylic Acids or Derivatives

One of the most fundamental and widely employed methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of thiosemicarbazide with carboxylic acids or their derivatives, such as acid chlorides and esters. sphinxsai.comnih.govmasterorganicchemistry.com This reaction efficiently forms the heterocyclic ring by creating two new covalent bonds.

The general mechanism begins with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic 1,3,4-thiadiazole ring. sphinxsai.com Strong dehydrating agents and acidic catalysts are typically required to drive the reaction to completion. Commonly used reagents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA). researchgate.netdntb.gov.uanih.govnih.gov

For instance, reacting various aromatic carboxylic acids with thiosemicarbazide in the presence of POCl₃ is a classic approach to obtaining 2-amino-5-aryl-1,3,4-thiadiazoles. researchgate.net More recently, greener and milder alternatives like polyphosphate ester (PPE) have been developed, allowing for one-pot syntheses without the use of harsh or toxic additives. researchgate.net This method proceeds through the acylation of thiosemicarbazide, followed by cyclodehydration. researchgate.net

| Starting Materials | Catalyst/Reagent | Product | Yield (%) | Reference |

| Thiosemicarbazide, Benzoic Acid | POCl₃ | 5-Phenyl-1,3,4-thiadiazol-2-amine | Good | researchgate.net |

| Thiosemicarbazide, Acetic Acid | H₂SO₄ | 5-Methyl-1,3,4-thiadiazol-2-amine | High | sphinxsai.com |

| Thiosemicarbazide, Benzoic Acid | Polyphosphate Ester (PPE) | 5-Phenyl-1,3,4-thiadiazol-2-amine | 85% | researchgate.net |

| Thiosemicarbazide, Phenylthiosemicarbazide, Methoxy (B1213986) Cinnamic Acid | POCl₃ | Substituted 1,3,4-thiadiazole | - | nih.gov |

Application of Carbon Disulfide and Related Thiocarbonyl Compounds in Ring Formation

Carbon disulfide (CS₂) serves as a versatile C1 synthon for the construction of 1,3,4-thiadiazoles, particularly for synthesizing derivatives bearing a thiol or thione group at the 2-position. This method typically involves the reaction of hydrazine (B178648) derivatives with CS₂ under basic conditions.

When acid hydrazides are treated with carbon disulfide in the presence of a base like potassium hydroxide, an intermediate potassium dithiocarbazinate salt is formed. This intermediate can then be cyclized through heating or treatment with a dehydrating agent like concentrated sulfuric acid to yield 5-substituted-1,3,4-thiadiazole-2-thiones. researchgate.netresearchgate.net

Similarly, reacting thiosemicarbazide with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, leads to the formation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363). researchgate.net This compound is a valuable intermediate for further functionalization. The reaction proceeds via the formation of a dithiocarbazate, which subsequently undergoes intramolecular cyclization with the elimination of water. researchgate.net

| Starting Materials | Reagents | Product | Reference |

| Acid Hydrazide | 1. CS₂, KOH/Ethanol (B145695) 2. H₂SO₄ | 5-Substituted-1,3,4-thiadiazole-2-thione | researchgate.netresearchgate.net |

| Thiosemicarbazide | CS₂, KOH/Ethanol | 5-Amino-1,3,4-thiadiazole-2-thiol | researchgate.net |

| Hydrazine Hydrate | CS₂, Alcoholic KOH | 2,5-Dithiol-1,3,4-thiadiazole | dntb.gov.ua |

Multi-Step Synthetic Routes to Access Substituted Thiadiazoles

Beyond single-step cyclizations, multi-step routes offer greater control and versatility for accessing complex and diversely functionalized 1,3,4-thiadiazoles. A common and effective strategy involves the synthesis and subsequent cyclization of thiosemicarbazone intermediates.

This process typically begins with the condensation of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone. researchgate.net This intermediate is then subjected to oxidative cyclization to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. A variety of oxidizing agents can be employed for this step, with ferric chloride (FeCl₃) being one of the most traditional and effective reagents. researchgate.net The reaction involves the intramolecular oxidative coupling of the sulfur atom and the hydrazinic nitrogen, leading to ring closure.

Another powerful approach is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. For example, a one-pot MCR involving a 5-substituted-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid can be used to synthesize complex thiadiazole-thiazolidinone hybrids. sphinxsai.com This highlights the efficiency of MCRs in rapidly building molecular diversity around the thiadiazole core.

Furthermore, existing 1,3,4-thiadiazole scaffolds can be elaborated through sequential reactions. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be selectively alkylated, and the resulting product can be converted into an acid hydrazide, which then serves as a building block for introducing other heterocyclic rings like oxadiazoles (B1248032) or triazoles. impactfactor.org

Strategies for Introducing the Iminodi-Moiety

The term "iminodi-" in the target compound name suggests a nitrogen-containing linkage, likely an imine (Schiff base) or a related structure. The 2-amino group of the 1,3,4-thiadiazole ring is the primary site for introducing such functionalities.

Imine Formation via Condensation of Amino-Thiadiazoles with Aldehydes

The most direct method for introducing an imino group onto the 1,3,4-thiadiazole nucleus is through the formation of a Schiff base. This classic condensation reaction occurs between a primary amine, in this case, a 2-amino-1,3,4-thiadiazole, and an aldehyde or ketone. sphinxsai.com

The reaction involves the nucleophilic attack of the exocyclic amino group of the thiadiazole onto the carbonyl carbon of the aldehyde. This addition forms an unstable carbinolamine intermediate, which readily eliminates a molecule of water to form the stable C=N double bond of the imine, also known as an azomethine group. researchgate.net The reaction is typically reversible and is often catalyzed by a small amount of acid, such as glacial acetic acid, which facilitates the protonation of the hydroxyl group in the carbinolamine, making it a better leaving group. The removal of water from the reaction mixture can also be used to drive the equilibrium towards the product.

This synthetic strategy is highly versatile, allowing for the condensation of various 2-amino-5-substituted-1,3,4-thiadiazoles with a wide array of aromatic and heterocyclic aldehydes to produce a diverse library of Schiff bases. sphinxsai.com

| Amine Component | Aldehyde Component | Catalyst/Solvent | Product Type | Reference |

| 5-Aryl-1,3,4-thiadiazol-2-amine | Aromatic Aldehyde | Glacial Acetic Acid / Ethanol | N-(Arylmethylidene)-5-aryl-1,3,4-thiadiazol-2-amine | sphinxsai.com |

| 5-Styryl-1,3,4-thiadiazol-2-amine | Benzaldehyde | Glacial Acetic Acid / Ethanol | N-Benzylidene-5-styryl-1,3,4-thiadiazol-2-amine | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Substituted Benzaldehydes | Glacial Acetic Acid | 5-(4-Chlorophenyl)-N-(substituted-benzylidene)-1,3,4-thiadiazol-2-amine | researchgate.net |

Reactions of Thiosemicarbazide/Hydrazides with Specific Reagents in Solvents like Methanol (B129727)

The solvent can play a crucial role in the synthesis of thiadiazole derivatives. Methanol, being a polar protic solvent, is commonly used for dissolving reactants and facilitating reactions. For instance, the initial step in forming thiosemicarbazones, the precursors to many thiadiazoles, often involves dissolving thiosemicarbazide and an aldehyde in methanol or ethanol to achieve a clear solution before the condensation occurs. sphinxsai.com

The name "Methanol, 1,3,4-thiadiazol-2-yliminodi-" is non-standard but may allude to a structure formed from the reaction of a 2-amino-1,3,4-thiadiazole with an aldehyde, potentially formaldehyde (B43269), where methanol is either the solvent or part of the reactant (e.g., formalin, a solution of formaldehyde in methanol).

The reaction of 2-amino-1,3,4-thiadiazoles with formaldehyde is known to produce N-hydroxymethyl derivatives. If two molecules of a 2-amino-1,3,4-thiadiazole were to react with one molecule of formaldehyde, it could lead to a methylene-bridged dimer, (thiadiazol-2-ylamino)₂CH₂. Such a structure could be non-systematically described with the "iminodi-" prefix. Alternatively, reaction with two equivalents of formaldehyde could yield a bis(hydroxymethyl)amino derivative, thiadiazol-2-yl-N(CH₂OH)₂. The "Methanol" part of the name could be an informal reference to these hydroxymethyl (-CH₂OH) groups, which are formally derived from methanol. These reactions represent a specialized subset of imine-forming chemistry that leads to more complex adducts rather than simple Schiff bases.

Coupling Reactions for Complex Substituent Attachment

The introduction of diverse and complex molecular fragments onto the 1,3,4-thiadiazole ring is crucial for modulating the physicochemical and biological properties of the resulting compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: The Suzuki cross-coupling reaction is a versatile method for the formation of C-C bonds. For instance, new derivatives of 2,5-bis(4-heteroarylphenyl)-1,3,4-thiadiazole have been synthesized from 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) and various boronic acids. These reactions are typically conducted in a two-phase solvent system using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), a base like cesium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide.

Stille Coupling: The Stille reaction provides another effective route for C-C bond formation by coupling organotin compounds with organic halides. This method has been successfully applied to 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones, where the triflate derivative reacts chemoselectively with tributyltin arenes to yield 5-aryl-3-chloro-4H-1,2,6-thiadiazin-4-ones. This selectivity allows for the synthesis of unsymmetrical biaryl thiadiazines nih.gov.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes wikipedia.org. This reaction is instrumental in the synthesis of various complex molecules under mild conditions wikipedia.orglibretexts.org.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method has been employed for the preparation of 2- and 5-aryl substituted thiazoles in a one-pot procedure involving the oxidative insertion of zinc into 2-bromothiazole (B21250) followed by a palladium(0)-catalyzed cross-coupling researchgate.net.

Direct C-H Arylation: An increasingly popular and atom-economical approach is the direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. An efficient regioselective arylation of thiazole (B1198619) derivatives at the 5-position has been achieved via Pd-catalyzed C-H activation in the absence of special ligands nih.gov.

Table 1: Overview of Coupling Reactions for 1,3,4-Thiadiazole Functionalization

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, NBu₄Br | Forms C-C bonds; utilizes boronic acids. |

| Stille Coupling | Pd(0) catalyst | Forms C-C bonds; utilizes organotin reagents nih.gov. |

| Sonogashira Coupling | Pd and Cu catalysts | Forms C-C bonds between a terminal alkyne and a halide wikipedia.org. |

| Negishi Coupling | Ni or Pd catalyst | Forms C-C bonds; utilizes organozinc compounds researchgate.net. |

| Direct C-H Arylation | Pd catalyst | Atom-economical C-C bond formation without pre-functionalization nih.gov. |

Functionalization and Derivatization at the Thiadiazole Core

The strategic functionalization of the 1,3,4-thiadiazole nucleus at specific positions is key to developing compounds with desired properties. The 2- and 5-positions of the ring are particularly amenable to substitution.

The introduction of a methanol or hydroxymethyl group at the 2-position of the 1,3,4-thiadiazole ring can significantly influence the molecule's polarity and hydrogen bonding capabilities. One potential synthetic route involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with formaldehyde. This type of reaction can lead to the formation of N-Mannich bases, where a hydroxymethyl group is attached to the amino nitrogen researchgate.net. For instance, the reaction of 1-substituted-4-(5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-yl)thiosemicarbazide with formaldehyde and a secondary amine like dimethylamine, morpholine, or piperidine (B6355638) can yield the corresponding N-Mannich bases researchgate.net. While this introduces a methylene (B1212753) bridge, subsequent modifications could potentially lead to the desired methanol-containing substituent directly on the ring.

Another approach could involve the diazotization of a 2-amino-5-substituted-1,3,4-thiadiazole to form a diazonium salt, which can then be subjected to a hydroxylation reaction. However, the stability of the diazonium intermediate and the reaction conditions would be critical for a successful outcome.

Regioselective functionalization at the 5-position of the 1,3,4-thiadiazole ring is a common strategy for building molecular complexity. When starting with a 2-substituted 1,3,4-thiadiazole, direct C-H activation at the 5-position offers an efficient route for introducing aryl or heteroaryl groups. Palladium-catalyzed direct arylation has been shown to be highly regioselective for the 5-position of thiazole derivatives nih.gov. This method provides a straightforward way to synthesize 2,5-disubstituted thiadiazoles without the need for pre-installing a leaving group at the 5-position.

Alternatively, starting from a 2-amino-1,3,4-thiadiazole, the amino group can direct substitution or be used as a handle for further reactions after the 5-position is functionalized. For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be converted to its diazonium salt and then coupled with reagents like 2-hydroxybenzaldehyde to introduce a substituted phenyl group at the 5-position, which can then be further modified nih.gov.

Table 2: Methods for Functionalization of the 1,3,4-Thiadiazole Core

| Position | Method | Reagents/Conditions | Resulting Structure |

| 2-Position | Mannich Reaction | 2-amino-1,3,4-thiadiazole, formaldehyde, secondary amine | N-(aminomethyl)-1,3,4-thiadiazol-2-amine derivative researchgate.net |

| 5-Position | Direct C-H Arylation | Pd catalyst, aryl halide | 5-Aryl-1,3,4-thiadiazole derivative nih.gov |

| 5-Position | Diazotization-Coupling | 2-amino-5-mercapto-1,3,4-thiadiazole, NaNO₂, coupling agent | 5-Substituted-2-mercapto-1,3,4-thiadiazole derivative nih.gov |

Innovations in Synthesis Techniques

Recent advancements in synthetic methodologies have focused on improving the efficiency, environmental impact, and scalability of 1,3,4-thiadiazole synthesis. One-pot reactions and the optimization of reaction conditions are at the forefront of these innovations.

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. A variety of one-pot methods for the synthesis of 1,3,4-thiadiazole derivatives have been developed.

One such approach involves a two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aryl aldehydes using Lawesson's reagent. This method proceeds through the formation of an N-aroylhydrazone, followed by thionation, cyclization, and oxidation to yield the desired product in moderate to high yields scilit.com.

Another efficient one-pot, three-component reaction involves the synthesis of thiazolidine-4-one hybrids of 1,3,4-thiadiazole. This reaction utilizes 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to generate a library of molecular hybrids tandfonline.com.

Microwave-assisted one-pot synthesis has also emerged as a powerful technique. For example, the reaction of N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide with p-chlorobenzaldehyde and various carbon electrophiles or nucleophiles under microwave irradiation yields cyclic thiadiazolo-pyrimidine derivatives nih.gov. Similarly, ultrasound-assisted synthesis provides an eco-friendly and efficient alternative for the synthesis of 1,3,4-thiadiazine derivatives under solvent-free conditions scilit.comtandfonline.comtandfonline.com.

The choice of solvent and reaction temperature, often achieved through refluxing, plays a critical role in the outcome of 1,3,4-thiadiazole synthesis, influencing reaction rates, yields, and even regioselectivity.

Methanol is a commonly used solvent in the synthesis of 1,3,4-thiadiazole derivatives. For instance, the synthesis of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-substituted thiourea (B124793) derivatives is achieved by refluxing the starting amine with the appropriate isothiocyanate in ethanol for 24 hours . In another example, a mixture of an amine compound, maleic anhydride, and triethylamine (B128534) in methanol is refluxed for 6 hours to produce the desired product . The polar protic nature of methanol can facilitate the dissolution of reactants and stabilize charged intermediates, thereby promoting the reaction.

The optimization of reflux conditions is crucial. For example, in a one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, the reaction mixture is refluxed for 10 hours nih.gov. The duration of reflux can significantly impact the completion of the reaction and the formation of byproducts.

The solvent system can also dictate the regioselectivity of a reaction. A comparative study of synthetic methods for 2-amino-1,3,4-thiadiazole has highlighted how different solvents and conditions can lead to varying yields and purities of the final product mdpi.com. The choice between solvents like ethanol, methanol, or dioxane can influence the solubility of intermediates and transition states, thereby affecting the reaction pathway.

Table 3: Innovative Synthesis Techniques for 1,3,4-Thiadiazoles

| Technique | Key Features | Example Application |

| One-Pot Synthesis | Multiple steps in a single vessel; reduced waste and time. | Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles using Lawesson's reagent scilit.com. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | One-pot synthesis of thiadiazolo-pyrimidine derivatives nih.gov. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, eco-friendly, often solvent-free. | Synthesis of 1,3,4-thiadiazine derivatives scilit.comtandfonline.comtandfonline.com. |

| Optimized Reflux/Solvent | Controls reaction rate, yield, and selectivity. | Use of methanol in the synthesis of thiourea derivatives of 1,3,4-thiadiazole . |

Rigorous Structural Elucidation and Characterization of 1,3,4 Thiadiazol 2 Yliminodi Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

In ¹H-NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts of protons are highly dependent on their electronic environment. Protons attached to aromatic rings substituted on the thiadiazole core typically appear in the downfield region, generally between 6.74 and 8.40 ppm. mdpi.com Protons of substituent groups are observed at characteristic chemical shifts; for instance, methoxy (B1213986) (-OCH₃) protons resonate around 3.86 ppm, while the nine equivalent protons of a t-butyl group are found upfield at approximately 1.33 ppm. mdpi.com Protons of an amino (-NH₂) group attached to an aromatic ring can be seen as a singlet around 7.10-7.13 ppm. mdpi.com In cases where an amine proton is part of a secondary amine attached to the thiadiazole ring, its signal may be observed between 8.40 and 11.28 ppm. dergipark.org.tr

¹³C-NMR spectroscopy provides information about the carbon skeleton. The two carbon atoms within the 1,3,4-thiadiazole ring are particularly diagnostic, with their signals appearing far downfield due to the influence of the adjacent electronegative nitrogen and sulfur atoms. Typically, the C-2 and C-5 carbons of the thiadiazole ring resonate in the ranges of 164–169 ppm and 178–181 ppm, respectively. mdpi.comdergipark.org.tr Carbon signals from various substituents are also readily identified, such as those from methoxy groups (~55.5 ppm) or t-butyl groups (30.8–34.8 ppm). mdpi.com

| Compound Type | ¹H-NMR Signals (δ, ppm) | ¹³C-NMR Signals (δ, ppm) | Source |

|---|---|---|---|

| 2-Arylazo-5-aryl-1,3,4-thiadiazole | 6.74-8.40 (Ar-H), ~7.13 (-NH₂), ~3.86 (-OCH₃), ~1.33 (-C(CH₃)₃) | 164-166 (Thiadiazole C-2), 178-181 (Thiadiazole C-5), ~55.5 (-OCH₃), 30.8-34.8 (-C(CH₃)₃) | mdpi.com |

| 2-Amino-5-aryl-1,3,4-thiadiazole | 7.35 (-NH₂), 7.48-7.67 (Ar-H), 1.29 (-C(CH₃)₃) | 156.3 (Thiadiazole C-2), 168.1 (Thiadiazole C-5), 125.8-152.2 (Ar-C), 30.8, 34.5 (-C(CH₃)₃) | mdpi.com |

| N-substituted-5-alkenyl-1,3,4-thiadiazol-2-amine | 8.40 (-NH-), 7.23-8.27 (Ar-H), 7.11 (ethylenic-H), 2.47 (-CH₃) | 163.77-169.01 (Thiadiazole C-2), 159.56-162.90 (Thiadiazole C-5) | dergipark.org.tr |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. For 1,3,4-thiadiazole derivatives, key characteristic bands confirm the presence of the heterocyclic core and its substituents.

The stretching vibration of the C=N bond within the thiadiazole ring is typically observed in the region of 1597–1649 cm⁻¹. dergipark.org.trchemmethod.com The C-S-C stretching vibration of the ring can be found at lower wavenumbers, around 700 cm⁻¹. dergipark.org.tr When the thiadiazole is substituted with an amino group, characteristic N-H stretching bands appear. For a primary amine (-NH₂), two distinct bands can be seen, often in the range of 3400–3190 cm⁻¹. mdpi.comnih.gov A secondary amine (-NH) will show a single stretching band, for example around 3285 cm⁻¹. dergipark.org.tr Other functional groups also have signature absorptions, such as the strong C=O stretching band for a carbonyl group, which appears between 1694 and 1743 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Source |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3190 - 3400 | mdpi.com |

| Amine (-NH) | N-H Stretch | ~3285 | dergipark.org.tr |

| Thiadiazole Ring | C=N Stretch | 1597 - 1649 | dergipark.org.trchemmethod.com |

| Thiadiazole Ring | C-S-C Stretch | ~698 | dergipark.org.tr |

| Carbonyl (C=O) | C=O Stretch | 1694 - 1743 | nih.gov |

| Azo (-N=N-) | N=N Stretch | 1541 - 1546 | chemmethod.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. This is achieved by comparing the experimentally measured mass of the protonated molecular ion ([M+H]⁺) with the calculated mass for a proposed formula.

For example, a derivative with the formula C₁₅H₁₂N₄SO₂ was analyzed, showing a calculated mass of 313.0759 for its [M+H]⁺ ion, which closely matched the experimentally found mass of 313.0755. mdpi.com This level of accuracy is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Analysis of the fragmentation patterns observed in the mass spectrum provides further structural information. The fragmentation of 1,3,4-thiadiazole derivatives often involves the initial loss of substituent groups. For instance, tandem mass spectrometry of acetylated thiadiazoles shows that the initial fragmentation steps involve the loss of acetyl moieties. nih.gov

| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|---|---|---|---|

| C₁₄H₁₁N₅S | [M+H]⁺ | 282.0813 | 282.0818 | mdpi.com |

| C₁₅H₁₂N₄SO₂ | [M+H]⁺ | 313.0759 | 313.0755 | mdpi.com |

| C₁₇H₁₁N₅S | [M]⁺ | 317.0715 | 317.0726 | mdpi.com |

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be constructed.

Studies on 1,3,4-thiadiazole derivatives have revealed key structural features. The five-membered thiadiazole ring is consistently found to be nearly planar. mdpi.com For example, in the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the dihedral angle N(7)-N(8)-C(9)-S(10) was measured to be only 1.0(4)°. mdpi.com This planarity is a consequence of the aromatic character of the ring. The technique also provides exact bond distances, such as a C=N bond length of 1.409(4) Å. mdpi.com Crystallographic data for another derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comchemmethod.comresearchgate.nettriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole, showed it crystallizes in a monoclinic system with a P2₁/n space group. mdpi.com This definitive structural information is invaluable for understanding molecular interactions and confirming the outcome of a chemical synthesis. mdpi.commdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's empirical formula and purity. chemmethod.com

This technique is routinely used in the characterization of newly synthesized 1,3,4-thiadiazole derivatives. For a compound with the proposed formula C₁₄H₁₁N₅S, the calculated elemental composition was C, 59.77%; H, 3.94%; N, 24.89%. mdpi.com The experimental results from elemental analysis were in excellent agreement, further confirming the structure. mdpi.com

| Molecular Formula | Analysis | %C | %H | %N | Source |

|---|---|---|---|---|---|

| C₁₅H₁₂N₄SO₂ | Calculated | 57.68 | 3.87 | 17.94 | mdpi.com |

| Found | 57.59 | 3.85 | 17.99 | ||

| C₁₂H₁₅N₃S | Calculated | 61.77 | 6.48 | 18.01 | mdpi.com |

| Found | 61.70 | 6.40 | 18.12 | ||

| C₈H₈BrN₃OS | Calculated | 35.05 | 2.94 | 15.33 | mdpi.com |

| Found | 34.95 | 2.89 | 15.40 |

Mechanistic Investigations of Biological Activity of 1,3,4 Thiadiazole Derivatives at the Molecular and Cellular Levels Excluding Clinical Human Trials

Elucidation of Molecular Targets and Pathways

Derivatives of 1,3,4-thiadiazole (B1197879) interact with a diverse array of molecular targets, leading to the modulation of key signaling pathways involved in pathology. Their mode of action often involves direct inhibition of enzymes critical for cancer cell survival and proliferation, as well as interference with receptor-mediated pathways.

Interaction with Specific Enzymes

The 1,3,4-thiadiazole nucleus serves as a versatile framework for designing potent enzyme inhibitors. frontiersin.org Investigations have identified several classes of enzymes that are effectively targeted by these derivatives.

Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several 1,3,4-thiadiazole derivatives have been developed as kinase inhibitors.

FAK, EGFR/HER-2, and Abl Kinase: Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been identified as micromolar inhibitors of Focal Adhesion Kinase (FAK) by targeting its ATP-binding pocket. sphinxsai.com Other derivatives have shown potent inhibitory activity against human epidermal growth factor receptors, EGFR and HER-2, which are highly expressed in various cancers. nih.gov Western blot analysis has confirmed the ability of certain derivatives to inhibit the phosphorylation of both EGFR and HER-2. nih.govnih.gov Additionally, c-Src/Abl tyrosine kinase has been identified as a molecular target for this class of compounds. tandfonline.comnih.gov

STAT3 and CDK9: In silico predictions suggest that certain 1,3,4-thiadiazole compounds inhibit Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 9 (CDK9), both of which are implicated in cancer cell proliferation and survival. researchgate.net

Carbonic Anhydrase (CA): Many 1,3,4-thiadiazole derivatives function as potent inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis. tandfonline.comnih.gov The well-known diuretics Acetazolamide and Methazolamide are classic examples of 1,3,4-thiadiazole-based CA inhibitors. semanticscholar.org

Topoisomerase II: The anticancer activity of some 1,3,4-thiadiazole-2-amine derivatives is linked to their capacity to inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication. sphinxsai.com

Glutaminase (B10826351) (GA) and Histone Deacetylase (HDAC): Derivatives of 1,3,4-thiadiazole have been shown to act as inhibitors of glutaminase, an enzyme critical for the metabolic reprogramming of cancer cells. sphinxsai.comfrontiersin.org They also function as Histone Deacetylase (HDAC) inhibitors, which can modulate gene expression and induce anti-tumor effects. sphinxsai.comfrontiersin.org One compound exhibited an IC50 value of 15 nM against the HDAC1 cell line.

Acetylcholinesterase (AChE): In the context of neurodegenerative diseases, novel 1,3,4-thiadiazole derivatives have demonstrated potent, mixed-type inhibition of acetylcholinesterase. nih.gov Several compounds show inhibitory activity in the nanomolar range, significantly more potent than reference drugs. researchgate.net

The table below summarizes the inhibitory activities of selected 1,3,4-thiadiazole derivatives against various enzymes.

| Compound Class/Derivative | Target Enzyme | IC50 Value | Source(s) |

| N-(benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide | Acetylcholinesterase (AChE) | Low µM range | semanticscholar.org |

| (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 9) | Acetylcholinesterase (AChE) | 0.053 µM | nih.gov |

| Drug-1,3,4-thiadiazole hybrid (Compound 3b) | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM | |

| 2-[5-(4-substitutedphenyl)- tandfonline.comnih.gov-thiadiazol-2-ylamino]-pyrimidine-5-carboxylic acid hydroxyamides | Histone Deacetylase 1 (HDAC1) | 0.008 - 0.018 µM | |

| 1,3,4-thiadiazole derivative | Histone Deacetylase 1 (HDAC1) | 15 nM | |

| 5-aryl-1,3,4-thiadiazole derivative | EGFR | 0.08 µM | nih.govnih.gov |

Modulation of Receptor Pathways

Beyond direct enzyme inhibition, 1,3,4-thiadiazole derivatives can modulate receptor pathways. A notable example is their anticonvulsant activity, which is mechanistically linked to the GABAergic system. The anticonvulsant effect is believed to arise from the potentiation of the GABAA pathway, where the compounds prevent neuron firing by facilitating the release of chloride ions. sphinxsai.comtandfonline.com Key pharmacophoric features for this activity include an electron-donor group, a hydrogen bonding domain, and a hydrophobic aryl ring. sphinxsai.com

Cellular Mechanisms of Action

At the cellular level, 1,3,4-thiadiazole derivatives trigger anticancer effects by disrupting fundamental processes such as cell division and inducing programmed cell death.

Interference with DNA Replication and Cell Cycle Progression

A primary mechanism of action for many 1,3,4-thiadiazole compounds is the disruption of DNA replication. nih.gov This ability stems from the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525), allowing it to interfere with nucleic acid synthesis and function. nih.govsphinxsai.com

This interference with DNA replication often leads to a halt in the cell cycle progression of cancer cells. sphinxsai.com Flow cytometry analyses have revealed that different derivatives can arrest the cell cycle at various phases.

G2/M Phase Arrest: Several studies have reported that treatment with 1,3,4-thiadiazole derivatives leads to an accumulation of cells in the G2/M phase. nih.govsphinxsai.com

S and G2/M Phase Arrest: Certain compounds cause cellular buildup in both the S and G2/M phases. nih.gov

G0/G1 Phase Arrest: Other derivatives have been shown to induce cell cycle arrest in the G0/G1 phase.

Induction of Apoptosis in Cellular Models

A crucial outcome of the cellular stress induced by 1,3,4-thiadiazole derivatives is the activation of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic effect has been demonstrated across various cancer cell lines, including breast (MCF-7), colon (LoVo), and prostate (PC-3) cancer cells. sphinxsai.com

The molecular mechanisms driving this apoptosis are multifaceted and include:

DNA Fragmentation: An increase in DNA fragmentation is a hallmark of apoptosis induced by these compounds.

Caspase Activation: Derivatives have been shown to activate key executioner enzymes of apoptosis, including caspases 3, 8, and 9. Another study noted an increase in the levels of caspases 6, 7, and 9. nih.gov

Modulation of Bcl-2 Family Proteins: A significant increase in the Bax/Bcl-2 ratio, which pushes the cell towards apoptosis, is a common finding. nih.gov

The following table presents results from an apoptosis assay on various cell lines after treatment with 1,3,4-thiadiazole derivatives.

| Cell Line | Treatment Duration | Apoptotic Cells (%) | Fold Increase vs. Untreated | Source(s) |

| MCF-7 | 48 h | Up to 4.65-fold higher | > 4.5 | sphinxsai.com |

| LoVo | 48 h | Significant increase | - | sphinxsai.com |

| HUVEC | 48 h | Moderate increase | - | sphinxsai.com |

| MCF-7 | - | Increase from 2% to 52% | 26 |

Exploration of Binding Modes and Interactions with Biological Macromolecules

The biological activity of 1,3,4-thiadiazole derivatives is fundamentally dependent on their ability to bind to and interact with macromolecules like proteins and DNA. researchgate.netsphinxsai.com The unique electronic and structural properties of the thiadiazole ring facilitate these interactions. researchgate.net

Molecular docking and spectroscopic studies have provided detailed insights into these binding modes.

Protein Interactions: The mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to interact with biological targets. nih.gov Docking studies have elucidated specific interactions:

Kinases: In the active site of PI3Kα, a derivative was shown to form three hydrogen bonds with residues Arg770, Lys802, and Asp933, stabilized by numerous hydrophobic interactions. nih.gov For FAK, the nitrogen atom of the thiadiazole ring forms a critical hydrogen bond with the amino hydrogen of GLY505. The thiadiazole moiety itself is considered crucial for the interaction with EGFR and HER-2. nih.gov With acetylcholinesterase, nitrogen atoms of the 1,3,4-thiadiazole ring were observed forming two hydrogen bonds with the hydroxyl group of Tyr121. researchgate.net

Other Enzymes: These derivatives bind to the active sites of both glutaminase and histone deacetylases to inhibit their function. frontiersin.org

DNA Interactions: The ability of 1,3,4-thiadiazoles to interfere with DNA-related processes is a key aspect of their anticancer activity. nih.gov

DNA Damage: Comet assays have confirmed that certain derivatives can cause a significant increase in DNA damage in cancer cells, even at low concentrations. nih.gov

DNA Binding: The mechanism of interaction between 1,3,4-thiadiazole molecules and calf thymus DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods, confirming a direct interaction with the DNA molecule.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1,3,4 Thiadiazole Derivatives

Impact of Substituent Nature and Position on Biological Potency

The biological potency of 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any attached aryl groups. nih.gov These modifications can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents play a critical role in modulating the biological activity of 1,3,4-thiadiazole compounds. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the molecule's reactivity and binding affinity.

Research has shown that the presence of electron-withdrawing groups often enhances the anticancer activity of 1,3,4-thiadiazole derivatives. nih.gov For instance, in a series of pyridine-thiadiazole hybrids, compounds bearing strong EWGs like a nitro group (-NO2) or a chloro atom (-Cl) exhibited the highest antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. nih.gov Similarly, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine demonstrated potent antitumor activity against breast cancer cells, suggesting that EWGs promote this biological effect. nih.gov

| Compound | Substituent Group | Electronic Nature | Activity vs. HCT-116 | Activity vs. Hep-G2 | Source |

|---|---|---|---|---|---|

| Pyridine-thiadiazole derivative | -NO₂ (nitro) | Electron-Withdrawing | High | High | nih.gov |

| Pyridine-thiadiazole derivative | -Cl (chloro) | Electron-Withdrawing | High | High | nih.gov |

| Pyridine-thiadiazole derivative | -CONH₂ (amido) | Electron-Withdrawing | Highest | Highest | nih.gov |

| 5-aryl-1,3,4-thiadiazole derivative | -OCH₃ (methoxy) | Electron-Donating | Favorable | N/A | nih.gov |

Role of Aromatic and Heteroaromatic Substituents

The incorporation of aromatic and heteroaromatic rings is a common strategy in the design of 1,3,4-thiadiazole derivatives. These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets.

Aromatic substituents , particularly phenyl rings, are frequently incorporated and their substitution pattern is a key determinant of activity. acs.org For example, a 4-methoxyphenyl (B3050149) group was found to significantly enhance the binding affinity and selectivity of certain thiadiazole derivatives for human adenosine (B11128) A3 receptors. nih.gov The phenyl ring itself often fits into hydrophobic pockets of target proteins, while its substituents can form additional interactions. nih.gov Studies on antitubercular agents revealed that a 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the highest inhibitory activity against Mycobacterium tuberculosis, highlighting the importance of specific halogen substitutions on the phenyl ring. acs.orgnih.gov

Heteroaromatic substituents introduce additional complexity and potential for hydrogen bonding. The inclusion of rings such as pyridine (B92270) or thiazole (B1198619) can alter the molecule's polarity and solubility, as well as provide new interaction points with target enzymes or receptors. nih.gov

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism, the replacement of one chemical group with another that retains similar physical and chemical properties, is a fundamental concept in drug design. The 1,3,4-thiadiazole ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373), thiazole, and pyrimidine (B1678525) moieties. nih.govmdpi.comnih.gov This allows medicinal chemists to substitute these rings to modulate a compound's pharmacological profile.

The replacement of a 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring has been shown to have a profound impact on biological activity. In one study, a series of compounds were synthesized where this bioisosteric replacement was the only structural change. The resulting 1,3,4-thiadiazole derivatives showed a dramatic increase in anticancer potency, with IC₅₀ values dropping from a range of 18.75–60.62 µM for the oxadiazole isosters to 1.62–4.61 µM for the thiadiazole compounds. nih.gov This enhancement is often attributed to the properties of the sulfur atom, which increases lipophilicity and can participate in unique interactions with biological targets. mdpi.comnih.gov The thiadiazole group can also act as a bioisosteric substitute for a thiazole moiety. rsc.org

| Scaffold | IC₅₀ Range (µM) against A549 cells | Source |

|---|---|---|

| 1,3,4-Oxadiazole Derivative | 18.75 - 60.62 | nih.gov |

| 1,3,4-Thiadiazole Derivative (Bioisostere) | 1.62 - 4.61 | nih.gov |

Conformational Flexibility and Its Correlation with Molecular Interactions

Molecular modeling and X-ray crystallography studies have provided insights into the preferred conformations of these derivatives. Docking studies investigating adenosine A3 receptor antagonists suggested that the thiadiazole and phenyl rings are surrounded by hydrophobic amino acid residues, while a nitrogen atom of the thiadiazole ring can form a crucial hydrogen bond. nih.gov The conformation of substituents, such as an acetamide (B32628) group, can dictate whether it engages in favorable hydrophobic interactions. nih.gov DFT calculations are also used to explore the conformational preferences of these molecules, revealing that hydrogen bonding plays an essential role in stabilizing specific, sometimes strained, conformations within a crystal lattice. figshare.com The rigid and planar nature of the fused imidazo[2,1-b] rsc.orgacs.orgacs.orgthiadiazole ring system is also thought to contribute to its interesting biological properties.

Relationship between Lipophilicity and Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). It also plays a significant role in the binding of a ligand to its target. The sulfur atom in the 1,3,4-thiadiazole ring generally imparts greater lipophilicity compared to its oxygen (oxadiazole) or nitrogen analogues. nih.gov

Computational Chemistry and in Silico Studies of 1,3,4 Thiadiazole Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 1,3,4-thiadiazole (B1197879) derivatives, to a protein target.

Docking simulations are instrumental in elucidating how 1,3,4-thiadiazole derivatives fit into the active sites of various protein targets. These simulations calculate a docking score or binding energy, which estimates the binding affinity. A lower energy value typically indicates a more stable and favorable interaction.

For instance, a series of novel 1,3,4-thiadiazole derivatives were docked against several protein targets to predict their potential therapeutic activities. One such derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, showed a strong binding interaction with ADP-sugar pyrophosphatase, with a docking score of -8.9 kcal/mol and a calculated binding free energy (MM-GBSA) of -31.5 kcal/mol. uowasit.edu.iq In another study targeting the peptide deformylase (PDF) enzyme, two 1,3,4-thiadiazole molecules (B12 and B8) exhibited docking scores of –7.1 and -6.8 kcal/mol, respectively. Their corresponding binding energies, rescored using the PRIME MM-GBSA method, were -71 kcal/mol and -76 kcal/mol.

Similarly, docking studies of 1,3,4-thiadiazole derivatives against the estrogen receptor (PDB ID: 3ERT), a target for breast cancer, revealed two compounds with high binding energies, with glide scores of -9.36 and -8.85 kcal/mol. biointerfaceresearch.com Another investigation focused on Abl protein kinase, where a nitrothiazole-bearing 1,3,4-thiadiazole derivative (compound 2) showed a docking score of -9.2 kcal/mol, comparable to the established inhibitor imatinib (B729) (-11.3 kcal/mol). nih.gov These studies collectively demonstrate the utility of molecular docking in identifying promising 1,3,4-thiadiazole-based ligands and quantifying their potential binding strengths to diverse biological targets. biointerfaceresearch.comnih.gov

| Derivative/Compound | Protein Target | Docking Score (kcal/mol) | Binding Energy (MM-GBSA, kcal/mol) | Reference |

|---|---|---|---|---|

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase | -8.9 | -31.5 | uowasit.edu.iq |

| Molecule B12 | Peptide Deformylase (PDF) | -7.1 | -71 | |

| Molecule B8 | Peptide Deformylase (PDF) | -6.8 | -76 | |

| Compound 2g | STAT3 | -8.921 | Not Reported | mdpi.com |

| Compound TOH62 | Estrogen Receptor (3ERT) | -9.36 | Not Reported | biointerfaceresearch.com |

| Compound TF62 | Estrogen Receptor (3ERT) | -8.85 | Not Reported | biointerfaceresearch.com |

| Compound 2 | Abl Kinase (1IEP) | -9.2 | Not Reported | nih.gov |

| Compound 7 | SARS-CoV-2 Mpro | -11.4 | -35.9 | nih.gov |

Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-protein complex.

For example, the docking of a 1,3,4-thiadiazole derivative into the active site of ADP-sugar pyrophosphatase revealed the formation of four hydrogen bonds with the NUDT5 Gene. uowasit.edu.iq In studies with peptide deformylase, key interactions were identified with residues Gly45, Gly89, and Glu95 through hydrogen bonds, while hydrophobic interactions were observed with Cys90, Leu91, Ile44, and Ile128. Similarly, potent dihydrofolate reductase (DHFR) inhibitors featuring the 1,3,4-thiadiazole scaffold were found to form a critical hydrogen bond with Ser59 and arene-arene interactions with Phe31. nih.gov Docking against the estrogen receptor highlighted the importance of GLU 353 and ARG 394 as key hydrogen bonding residues. biointerfaceresearch.com This precise identification of interacting residues is invaluable for structure-based drug design, allowing for chemical modifications to the ligand to enhance its binding affinity and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1,3,4-thiadiazole derivatives, DFT calculations provide insights into their electronic properties, such as the distribution of electron density, and help predict their chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.govsapub.org A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

DFT studies on fluorene-1,3,4-thiadiazole oligomers, using the B3LYP/6-31G(d) model, showed that as the number of monomeric units increased, the HOMO-LUMO energy gap decreased from 3.51 eV to 2.33 eV, indicating enhanced electronic properties. nih.gov In another study, the calculated HOMO-LUMO gap for 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole was found to be 2.426 eV, which helps explain its chemical and biological activity. sapub.org Furthermore, DFT can be used to calculate atomic charges, revealing the most likely sites for electrophilic or nucleophilic attack. For the parent 1,3,4-thiadiazole ring, the sulfur atom carries the highest positive charge, making it a favorable site for nucleophilic attack, while the electron-deficient carbon atoms are also susceptible to nucleophiles. The nitrogen atoms, being less electronegative, are preferential sites for electrophilic attack.

| Compound/System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Fluorene-1,3,4-thiadiazole (1 unit) | B3LYP/6-31G(d) | Not Reported | Not Reported | 3.51 | nih.gov |

| Fluorene-1,3,4-thiadiazole (10 units) | B3LYP/6-31G(d) | Not Reported | Not Reported | 2.33 | nih.gov |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP | Not Reported | Not Reported | 2.426 | sapub.org |

| Thiadiazole Derivative (Compound A) | MINDO/3 | -9.522 | -1.023 | 8.499 | rdd.edu.iq |

| Thiadiazole Derivative (Compound B) | MINDO/3 | -9.213 | -0.899 | 8.314 | rdd.edu.iq |

| Thiadiazole Derivative (Compound C) | MINDO/3 | -9.889 | -1.687 | 8.202 | rdd.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comtandfonline.com For 1,3,4-thiadiazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents.

A QSAR model is built by correlating molecular descriptors (physicochemical, topological, or electronic properties) with experimentally determined biological activity. tandfonline.comnih.gov For example, a 2D-QSAR analysis was performed on a series of 1,3,4-thiadiazole derivatives with antiproliferative activity against Epidermal Growth Factor Receptor (EGFR) kinase. doaj.org The resulting model showed strong predictive power, with a squared correlation coefficient (r²) of 0.93 and a leave-one-out cross-validation coefficient (q²_LOO) of 0.92. doaj.org This model was then used to design new derivatives with predicted activity. doaj.org

In another study on 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors, QSAR models were developed for two isoforms, hCA-II and hCA-IX. nih.gov The analysis revealed that for hCA-IX, inhibitory activity could be increased by decreasing the hydrophobicity of the molecule and introducing electron-releasing substituents. nih.gov These insights are crucial for optimizing lead compounds.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing valuable information about the conformational dynamics and stability of the ligand-target complex in a simulated physiological environment. nih.gov

For 1,3,4-thiadiazole derivatives, MD simulations are used to validate docking results and assess the stability of the predicted binding poses. nih.gov For instance, a 100-nanosecond (ns) MD simulation was performed on a complex of a 1,3,4-thiadiazole derivative and the SARS-CoV-2 main protease (Mpro). nih.gov The stability of the complex was analyzed, and the binding free energies were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method to provide a more reliable estimate of binding affinity. nih.gov

In a separate study, MD simulations were conducted on complexes of thiadiazole derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) over a 100 ns run to evaluate their conformational stability. nih.gov Another simulation of a thiadiazole derivative with the InhA protein showed that the complex stabilized at a root-mean-square deviation (RMSD) of 2.8 Å. researchgate.net Such simulations are critical for confirming that a ligand remains stably bound within the active site and for understanding the dynamic nature of the interactions.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

These models can be generated based on a known active ligand or the structure of the target protein's active site. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, efficiently identifying novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

For example, a ligand-based pharmacophore model was constructed to identify potential inhibitors of VEGFR-2, leading to the screening of the ZINC15 database for new hits. nih.gov In another study, a pharmacophore matching approach using the PharmMapper server was employed to identify potential targets for newly synthesized thiadiazole derivatives. nih.gov The analysis suggested that a model with two hydrophobic features and one hydrogen bond acceptor was crucial for recognition as a c-Met inhibitor. nih.gov This approach not only helps in discovering new potential ligands but also in proposing potential mechanisms of action for compounds with unknown targets.

In Silico ADMET Prediction for Lead Optimization (Excluding Pharmacokinetics, Absorption, Distribution, Metabolism, and Excretion in Human Clinical Trials)nih.gov

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. universci.com Computational, or in silico, ADMET prediction has emerged as an indispensable tool for the rapid and cost-effective evaluation of large libraries of chemical compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic and safety profiles long before they reach preclinical testing. nih.gov For 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with a wide range of biological activities, in silico ADMET studies play a pivotal role in lead optimization. rsc.orgmdpi.com By systematically altering substituents on the 1,3,4-thiadiazole scaffold, medicinal chemists can fine-tune the ADMET properties to enhance the developability of potential drug candidates.

The primary goal of in silico ADMET prediction in lead optimization is to identify and mitigate potential liabilities that could lead to late-stage attrition of drug candidates. These computational models are built on vast datasets of experimental results and employ a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, to predict the behavior of novel compounds.

Detailed research findings from various studies on 1,3,4-thiadiazole derivatives highlight the utility of this approach. For instance, in silico screening of novel 1,3,4-thiadiazole derivatives has been used to predict their oral bioavailability by evaluating their adherence to Lipinski's "rule of five". mdpi.comresearchgate.net This rule suggests that compounds with a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors are more likely to be orally absorbed. Many synthesized 1,3,4-thiadiazole derivatives have been shown to comply with these rules, indicating good potential for oral bioavailability. rsc.orgresearchgate.net

Furthermore, in silico models are employed to predict the blood-brain barrier (BBB) penetration of 1,3,4-thiadiazole derivatives. mdpi.com The ability or inability of a compound to cross the BBB is a crucial factor depending on the intended therapeutic target. For neurodegenerative diseases, BBB penetration is essential, whereas for peripherally acting drugs, it is often undesirable to avoid central nervous system side effects. Studies on certain 1,3,4-thiadiazole series have indicated a low propensity for BBB penetration. mdpi.com

Toxicity prediction is another cornerstone of in silico ADMET profiling. Various computational models can predict potential hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. For example, some N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been evaluated in silico for their toxicity profiles, with some compounds predicted to be inactive for hepatotoxicity and other toxicities.

The following data tables provide illustrative examples of the types of in silico ADMET predictions that are commonly generated for 1,3,4-thiadiazole derivatives during lead optimization. It is important to note that these tables are representative and compiled from general findings for this class of compounds, as specific data for "Methanol, 1,3,4-thiadiazol-2-yliminodi-" is not available in the reviewed literature.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative 1,3,4-Thiadiazole Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| Derivative A | 350.4 | 3.2 | 2 | 5 | 0 |

| Derivative B | 480.6 | 4.8 | 1 | 7 | 0 |

| Derivative C | 520.7 | 5.5 | 3 | 8 | 1 |

| Derivative D | 290.3 | 2.1 | 3 | 4 | 0 |

This table illustrates how key physicochemical properties of hypothetical 1,3,4-thiadiazole derivatives are evaluated against Lipinski's rule of five to predict their potential for oral bioavailability.

Table 2: Predicted ADME Properties of Representative 1,3,4-Thiadiazole Derivatives

| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Penetration | Caco-2 Permeability (nm/s) | P-glycoprotein (P-gp) Substrate |

| Derivative A | > 90% (High) | Low | High | No |

| Derivative B | > 90% (High) | Low | Medium | Yes |

| Derivative C | < 30% (Low) | High | Low | No |

| Derivative D | > 90% (High) | Medium | High | No |

This table showcases the prediction of key absorption and distribution parameters for a series of hypothetical 1,3,4-thiadiazole derivatives. These predictions help in selecting compounds with favorable absorption profiles and the desired distribution characteristics.

Table 3: Predicted Toxicity Profile of Representative 1,3,4-Thiadiazole Derivatives

| Compound ID | Ames Mutagenicity | Carcinogenicity | Hepatotoxicity | Skin Sensitization |

| Derivative A | Non-mutagenic | Non-carcinogen | Low risk | Non-sensitizer |

| Derivative B | Non-mutagenic | Non-carcinogen | High risk | Non-sensitizer |

| Derivative C | Mutagenic | Carcinogen | Low risk | Sensitizer |

| Derivative D | Non-mutagenic | Non-carcinogen | Low risk | Non-sensitizer |

This table provides an example of a predicted toxicity profile for hypothetical 1,3,4-thiadiazole derivatives. Early identification of potential toxicities is crucial for de-risking drug candidates.

Non Clinical Biological Applications and Efficacy Studies of 1,3,4 Thiadiazole Derivatives

Anticonvulsant Activity in In Vivo Animal Models (e.g., MES, PTZ models)

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated notable anticonvulsant properties in various preclinical in vivo models. arjonline.orgsemanticscholar.org The anticonvulsant activity of these compounds is often evaluated using standard screening models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov

One study highlighted a series of 1,2,4-triazole-1,3,4-thiadiazole substituted amino derivatives that exhibited good anticonvulsant activity, with three compounds being highly potent at a dose of 30 mg/kg within 30 minutes in both MES and scPTZ models. nih.govfrontiersin.org The structure-activity relationship (SAR) analysis from this study revealed that derivatives with aldehyde and hydroxy substitutions were particularly potent. nih.govfrontiersin.org

In another study, newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their anticonvulsant effects. Two compounds, 6d and 7d, showed the highest activity in both MES and sc-PTZ models, comparable to standard drugs like sodium valproate and acetazolamide, without showing any signs of neurotoxicity. nih.gov Furthermore, research on 5-aryl-1,3,4-thiadiazole derivatives indicated that amino-substituted compounds possessed anticonvulsant activity, whereas those with mercapto and methyl sulfone substitutions were inactive or even induced convulsions. nih.govfrontiersin.org

A particularly effective compound, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, provided 100% protection in the MES test at a 30 mg/kg dose without any associated toxicity. frontiersin.org This suggests that the presence of a halogen group can enhance the anticonvulsant activity of these derivatives. frontiersin.org Another potent derivative, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, demonstrated significant inhibition in both PTZ (83%) and MES (75%) tests at a 20 mg/kg dose. nih.govfrontiersin.org The mechanism of action for the anticonvulsant effects of 1,3,4-thiadiazole derivatives is thought to involve the prevention of neuronal firing in the brain through the GABAergic pathway by releasing chloride ions. nih.gov

Anticancer Potential in In Vitro Cell Lines and In Vivo Animal Models

The 1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents due to its ability to interfere with DNA replication processes and cross cellular membranes. researchgate.netnih.gov

Evaluation of Antiproliferative and Cytotoxic Effects in Human Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative and cytotoxic effects of 1,3,4-thiadiazole derivatives against a variety of human cancer cell lines.

A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and evaluated for their cytotoxicity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com Among these, compounds 4e and 4i displayed the highest activity and showed selective cytotoxicity towards cancer cells over normal Vero cells. mdpi.com Cell cycle analysis revealed that these compounds induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively, and promoted apoptotic cell death. mdpi.com

Another study reported a 1,3,4-thiadiazole derivative (II) with potent growth inhibitory activity against MCF-7 cells, with an IC50 value of 0.28 µg/mL, by inducing cell cycle arrest at the G2/M phase. mdpi.com Similarly, an aryl acetamide (B32628) 1,3,4-thiadiazole derivative (III) inhibited the survival of acute promyelocytic leukemia HL-60 cells with an IC50 of 9.6 µM. mdpi.com

The antiproliferative activity of pyridine (B92270) derivatives incorporating a 1,3,4-thiadiazole scaffold was tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with IC50 values ranging from 2.03 to 37.56 μM. nih.gov In another series, compound 8a showed high potency against seven different cancer cell lines with IC50 values between 1.62 and 4.61 μM. nih.gov

A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g), exhibited good antiproliferative effects with an IC50 value of 2.44 µM against LoVo (colon cancer) and 23.29 µM against MCF-7 cells after 48 hours of incubation. researchgate.netmdpi.com

Screening for Enzyme Inhibitory Activity Relevant to Cancer

The anticancer activity of 1,3,4-thiadiazole derivatives is also linked to their ability to inhibit enzymes that are crucial for cancer cell proliferation and survival. For instance, these compounds have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme involved in differentiation and proliferation of cancer cells. nih.govnih.gov

In one study, a series of novel 1,3,4-thiadiazole derivatives were assayed for their in vitro inhibitory activity against human carbonic anhydrase isoforms II and IX. nih.gov Compounds 6d and 7d from this series showed the highest inhibitory activity against both isoforms, which correlated with their potent anticonvulsant activity. nih.gov

Antimicrobial Efficacy against Bacterial and Fungal Strains (In Vitro and In Vivo)

1,3,4-Thiadiazole derivatives have been extensively studied for their broad-spectrum antimicrobial activity against a variety of bacterial and fungal pathogens. rsc.orgnih.gov

Anthelmintic Activity in Preclinical Models

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their potential as anthelmintic agents in various preclinical studies. Research has focused on the synthesis of novel compounds and their subsequent evaluation against parasitic worms.

In one study, a series of Schiff bases derived from 5-phenyl substituted, 2-amino-1,3,4-thiadiazole (B1665364) were synthesized and evaluated for anthelmintic efficacy. amrita.edu The activity of these compounds was assessed using the adult earthworm Pheretima posthuma, a common model for this type of study. amrita.edu The primary parameters measured were the time taken to cause paralysis and the time to death of the worms. amrita.edu The results indicated that most of the synthesized compounds exhibited significant anthelmintic activity when compared to a standard reference drug. amrita.edu

Another line of research involved the synthesis of N-phenyl-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino] acetamides. researchgate.net These molecules were also screened for their anthelmintic properties, with investigators recording the time to paralysis and death in the test organisms. researchgate.net

Table 1: Preclinical Anthelmintic Activity of 1,3,4-Thiadiazole Derivatives

| Derivative Class | Model Organism | Key Findings | Reference |

| Schiff bases of 5-phenyl substituted, 2-amino 1,3,4 thiadiazole | Pheretima posthuma | Most compounds showed significant activity, measured by paralysis and death times, compared to the standard drug. | amrita.edu |

| N-phenyl-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino] acetamides | Not Specified | Compounds were evaluated by recording paralysis and death times. | researchgate.net |

Anti-inflammatory and Analgesic Properties in Non-Human Studies

The potential of 1,3,4-thiadiazole derivatives as anti-inflammatory and analgesic agents has been explored in several non-human studies. researchgate.net These investigations typically involve synthesizing new chemical entities and assessing their efficacy in established animal models of inflammation and pain.

One study focused on two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides. nih.gov In vivo testing revealed that all the new compounds possessed good pain-relieving action in the acetic acid writhing test in mice. nih.gov Some compounds in the series also demonstrated fair anti-inflammatory activity in the carrageenan-induced rat paw edema test, a standard model for evaluating acute inflammation. nih.govnih.gov Notably, these compounds exhibited low ulcerogenic potential compared to indomethacin. nih.gov

Similarly, novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole were synthesized and tested. thaiscience.info The analgesic effects were evaluated using the acetic acid-induced writhing method, while anti-inflammatory properties were assessed with the carrageenan-induced paw edema model in rats. thaiscience.info Among the tested compounds, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole was identified as having a superior analgesic and anti-inflammatory profile with a low incidence of gastric ulceration. thaiscience.info

Further research on a different series of 1,3,4-thiadiazoles confirmed these activities using the tail-flick method for analgesia and the carrageenan-induced rat paw edema test for inflammation. ijpsdronline.com Compounds designated as 3d and 3e emerged as the most prominent and consistent in their anti-inflammatory effects and were found to be largely devoid of gastrointestinal toxicity in acute ulcerogenicity studies. ijpsdronline.com In another study, 2,6-diaryl-imidazo[2,1-b] mdpi.comproquest.comresearchgate.netthiadiazole derivatives were synthesized, with one compound (5c) showing better anti-inflammatory activity than the standard drug diclofenac. nih.gov

Table 2: Anti-inflammatory and Analgesic Studies of 1,3,4-Thiadiazole Derivatives

| Derivative Class | Analgesic Test Model | Anti-inflammatory Test Model | Key Findings | Reference |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test (mice) | Carrageenan rat paw edema (rats) | Good analgesic and fair anti-inflammatory activity; low ulcerogenic action. | nih.gov |

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Acetic acid-induced writhing | Carrageenan-induced paw edema (rats) | Compound 6f showed a superior profile with low gastric ulceration incidence. | thaiscience.info |

| Novel 1,3,4-thiadiazoles | Tail-flick method | Carrageenan-induced rat paw edema (rats) | Compounds 3d and 3e exhibited prominent activity without significant GI toxicity. | ijpsdronline.com |

| 2,6-diaryl-imidazo[2,1-b] mdpi.comproquest.comresearchgate.netthiadiazole | Not specified | Carrageenan-induced rat paw edema (rats) | Compound 5c showed better anti-inflammatory activity than diclofenac. | nih.gov |

Antiviral and Antiparasitic Evaluations

The 1,3,4-thiadiazole nucleus is a component of various compounds evaluated for antiviral and antiparasitic activities. nih.govnih.gov Research has spanned activity against human viruses like HIV and plant pathogens such as the Tobacco Mosaic Virus (TMV), as well as parasites like Toxoplasma gondii. nih.govnih.govmdpi.com

A review of 2-amino-1,3,4-thiadiazole derivatives highlighted their potential as antiviral agents. nih.gov Structure-activity relationship studies suggested that the introduction of electron-withdrawing groups, such as fluorine, onto an N-aryl substituent enhanced anti-HIV-1 activity. nih.gov Furthermore, a patent was filed for a large number of novel 2-amino-1,3,4-thiadiazole derivatives for their activity against human cytomegalovirus (HCMV), with some compounds demonstrating up to 100% inhibition of the viral polymerase enzyme in assays. nih.gov

In the realm of plant pathology, a series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested for their ability to protect tobacco plants from TMV. mdpi.com In vivo bioassays showed that some of these compounds had excellent protective activity, with one compound (E2) demonstrating a half-maximal effective concentration (EC50) of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (261.4 µg/mL). mdpi.com